chemical structure and properties of [2-(Propan-2-ylamino)phenyl]methanol
chemical structure and properties of [2-(Propan-2-ylamino)phenyl]methanol
[2-(Propan-2-ylamino)phenyl]methanol: Molecular Architecture, Synthetic Methodologies, and Pharmaceutical Applications
Executive Summary
As a Senior Application Scientist, I present this technical whitepaper on [2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9), a highly versatile ortho-substituted benzyl alcohol derivative. This compound serves as a critical molecular building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably 5-HT4 receptor agonists. This guide dissects its physicochemical properties, establishes a self-validating synthetic protocol via reductive amination, and maps its downstream utility in drug development.
Molecular Architecture and Physicochemical Profiling
[2-(Propan-2-ylamino)phenyl]methanol, frequently referred to as 2-(isopropylamino)benzyl alcohol, consists of a central benzene ring bearing a hydroxymethyl group (-CH₂OH) at position 1 and an isopropylamino group (-NH-CH(CH₃)₂) at position 2. This ortho-substitution pattern creates a unique steric and electronic environment, making it an excellent precursor for cyclization reactions or further functionalization in medicinal chemistry[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | [2-(propan-2-ylamino)phenyl]methanol |
| CAS Number | 106898-71-9 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.24 g/mol |
| Topological Polar Surface Area (TPSA) | 32.26 Ų |
| LogP (Predicted) | 2.07 |
| Hydrogen Bond Donors | 2 (-OH, -NH) |
| Hydrogen Bond Acceptors | 2 (O, N) |
| Storage Conditions | 2-8°C, protect from light |
(Data compiled from chemical inventory databases,[1])
Synthetic Methodology: Reductive Amination Workflow
The most robust and scalable method for synthesizing[2-(Propan-2-ylamino)phenyl]methanol is the reductive amination of 2-aminobenzyl alcohol using acetone[2].
Causality of Experimental Choices:
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Carbonyl Source: Acetone is used in excess to drive the equilibrium toward the iminium ion.
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Acid Catalyst: Glacial acetic acid protonates the hemiaminal intermediate, facilitating the dehydration step required to form the electrophilic iminium species.
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Reducing Agent: Sodium borohydride (NaBH₄) is selected because it efficiently reduces the iminium ion without cleaving the benzylic alcohol or reducing the aromatic ring. Cooling the reaction to 0°C prior to NaBH₄ addition controls the exothermic hydride transfer, preventing the formation of side products.
Self-Validating Step-by-Step Protocol:
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Initiation: Dissolve 1.0 equivalent of 2-aminobenzyl alcohol in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.
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Imine Formation: Add 2.0 equivalents of acetone, followed by 0.1 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.
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Validation Checkpoint: Analyze an aliquot via LC-MS. The primary amine peak should diminish, replaced by the mass corresponding to the iminium/hemiaminal intermediate.
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Reduction: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add 1.2 equivalents of NaBH₄ in small portions over 15 minutes to control hydrogen gas evolution.
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Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
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Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should confirm the complete consumption of the starting material and the appearance of a new, less polar spot (the secondary amine).
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Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous phase three times with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure [2-(Propan-2-ylamino)phenyl]methanol[2].
Mechanistic Visualization
The following diagram illustrates the logical flow of the reductive amination mechanism.
Mechanistic workflow for the reductive amination of 2-aminobenzyl alcohol with acetone.
Pharmaceutical Applications: 5-HT4 Receptor Agonists
[2-(Propan-2-ylamino)phenyl]methanol is a highly valued intermediate in the pharmaceutical industry. It is prominently featured in the synthesis of 5-HT4 receptor agonists, as detailed in Theravance, Inc.'s patent US20060100236A1[3].
Mechanistic Role in Drug Design: 5-HT4 receptors are G-protein coupled receptors (GPCRs) located primarily in the gastrointestinal tract. Agonists of these receptors stimulate the release of acetylcholine, enhancing GI motility. In the synthesis of these therapeutic agents, the benzylic alcohol of[2-(Propan-2-ylamino)phenyl]methanol is typically oxidized to an aldehyde or converted into a leaving group, allowing it to be coupled with complex heterocyclic core structures (such as quinolinone-carboxamides). The isopropylamino group provides essential steric bulk and lipophilicity, optimizing the drug's binding affinity to the 5-HT4 receptor pocket[3].
Downstream biological signaling pathway of 5-HT4 agonists derived from the target intermediate.
Conclusion
The strategic incorporation of [2-(Propan-2-ylamino)phenyl]methanol into synthetic pipelines enables the rapid assembly of complex, biologically active molecules. By strictly adhering to the self-validating reductive amination protocol outlined above, researchers can ensure high yields and purity, accelerating the development of novel therapeutics targeting gastrointestinal motility disorders.
References
- (2-(Isopropylamino)phenyl)methanol - Sigma-Aldrich. Source: sigmaaldrich.com.
- 106898-71-9 ALCOHOL 2-[(1-METILETIL)AMINO]BENCÍLICO - Diccionario de química. Source: guidechem.com.
- US20060100236A1 - 5-HT4 receptor agonist compounds. Source: google.com.
- TS-951-药物合成数据库 (Drug Synthesis Database). Source: drugfuture.com.
